5-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid
Overview
Description
5-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid is a complex organic compound that features a thiazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the thiazole ring . The final product is obtained through nucleophilic substitution reactions involving the dichlorophenyl group and the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
5-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The thiazole ring and dichlorophenyl group are crucial for its biological activity, allowing it to bind to enzymes or receptors and modulate their activity . This compound may inhibit certain enzymes or block specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar thiazole ring structure but differs in its substituents.
4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Another thiazole derivative with different biological activities.
Uniqueness
5-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid is unique due to its specific combination of a dichlorophenyl group and a thiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-9-5-4-8(6-10(9)16)11-7-22-14(17-11)18-12(19)2-1-3-13(20)21/h4-7H,1-3H2,(H,20,21)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTYLBIVNSJGRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CCCC(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168075 | |
Record name | 5-[[4-(3,4-Dichlorophenyl)-2-thiazolyl]amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420092-80-4 | |
Record name | 5-[[4-(3,4-Dichlorophenyl)-2-thiazolyl]amino]-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420092-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[4-(3,4-Dichlorophenyl)-2-thiazolyl]amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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